molecular formula C14H15BrN2O B12847781 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide CAS No. 1414959-13-9

2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide

Cat. No.: B12847781
CAS No.: 1414959-13-9
M. Wt: 307.19 g/mol
InChI Key: ZWJOJOHVUPFYRM-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide (CAS 1414959-13-9) is a complex organic compound with a molecular formula of C14H15BrN2O and a molecular weight of 307.19 g/mol. It belongs to the class of indole derivatives and features a unique bicyclic cyclohepta[b]indole structure, which is a privileged scaffold in medicinal chemistry . This compound serves as a key synthetic intermediate in pharmaceutical research. It has been identified as a crucial precursor in the efficient asymmetric synthesis of potent and selective 5-HT6 receptor antagonists . The 5-HT6 receptor is a G-protein coupled receptor primarily localized in the central nervous system and is a promising target for addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . Furthermore, structural analogs of this compound, based on the cyclohepta[b]indole core, are being investigated for their potential as novel antibacterial agents. Research indicates that such analogs act as inhibitors of MreB, a cytoskeletal protein essential for cell division in many rod-shaped bacteria, thus presenting a new approach for targeting Gram-negative bacteria . The bromine atom at the 2-position makes the molecule amenable to further functionalization via metal-catalyzed cross-coupling reactions, while the amide group contributes to its physicochemical profile. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

CAS No.

1414959-13-9

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide

InChI

InChI=1S/C14H15BrN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18)

InChI Key

ZWJOJOHVUPFYRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Cyclization: The cyclohepta[b]indole structure is formed through intramolecular cyclization reactions, often facilitated by strong acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the bromine-substituted position.

    Reduction: Reduction reactions can target the carbonyl group in the carboxylic acid amide, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid amide serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical transformations:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
  • Cyclization : The compound can participate in cyclization reactions to form larger cyclic structures.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains. For example:
Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

These results suggest its potential as a new antimicrobial agent.

  • Anticancer Activity : Preliminary studies on cancer cell lines like MCF-7 (breast cancer) indicate dose-dependent cytotoxicity:
Concentration (µM)Cell Viability (%)
0100
585
1070
2050

At a concentration of 20 µM, the compound reduced cell viability by approximately 50%.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. In experiments with neuronal cell cultures exposed to oxidative stress:

TreatmentCell Survival Rate (%)
Control30
Compound (10 µM)60
Compound (20 µM)80

These findings indicate potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The bromine atom and the indole core can facilitate binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide
  • Molecular Properties: Formula: C₁₄H₁₅ClN₂O Molecular Weight: 262.737 g/mol Hydrogen Bond Donors/Acceptors: 2/1 .
  • Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce steric hindrance, facilitating nucleophilic substitution. However, bromine’s larger atomic radius enhances leaving-group ability in cross-coupling reactions.
  • Availability : Commercially available at 99% purity (LEAP CHEM CO., LTD.), with storage requiring dry, cool conditions .
2-Iodo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide
  • Reactivity : Iodo analogs exhibit superior reactivity in palladium-catalyzed coupling reactions (e.g., with Pd(OAc)₂/PPh₃), yielding oxychelerythrine derivatives in >90% efficiency vs. ~70–80% for bromo analogs .
  • Synthetic Utility : Used in formal syntheses of alkaloids like chelerythrine .

Functional Group Variants

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
  • Structure : Replaces the carboxamide with an amine group.
  • Properties : Higher basicity and solubility in acidic conditions compared to the amide.
  • Safety : Requires stringent storage (ventilated, away from heat) due to bromine’s volatility .

Structural Isosteres

  • 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole (CAS 21865-50-9):
    • Similarity: 0.98 (based on structural fingerprints) .
    • Key Difference: A six-membered carbocyclic ring instead of a seven-membered cycloheptane, altering ring strain and conformational flexibility.
  • 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 420802-56-8): Similarity: 0.94 .

Comparative Data Tables

Table 1: Physicochemical Properties of Key Analogs

Compound Molecular Formula Molecular Weight (g/mol) Halogen Reactivity in Pd-Catalyzed Coupling Commercial Availability
2-Bromo-amide (Target) C₁₃H₁₅BrN₂O ~306.6 Br Moderate (70–80% yield) Limited (Special Order)
2-Chloro-amide C₁₄H₁₅ClN₂O 262.737 Cl Not reported Yes (99% purity)
2-Iodo-amide C₁₃H₁₅IN₂O ~353.1 I High (>90% yield) Rare

Research Implications and Gaps

  • Reactivity : Bromo-amide’s moderate coupling efficiency suggests utility in stepwise syntheses requiring controlled reactivity, whereas iodo analogs are preferable for high-yield steps .
  • Further studies could explore bromine’s impact on target binding affinity.
  • Accessibility : Commercial availability of chloro-amide vs. bromo-amide may skew research focus; synthetic protocols for the latter need optimization for scalability .

Biological Activity

2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

The compound has the molecular formula C13H14BrN and a molecular weight of approximately 264.16 g/mol. Its structure includes a bromine atom that significantly influences its reactivity and biological interactions .

The biological activity of 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bromine atom enhances the compound's binding affinity to biological targets, potentially modulating several biochemical pathways involved in disease processes .

Anticancer Activity

Research indicates that compounds related to 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole exhibit significant anticancer properties. For instance:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes involved in cancer progression. In silico studies suggest it may possess antineoplastic activity by targeting specific pathways .
  • Apoptosis Induction : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. This effect is mediated through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2 .

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. The presence of the bromine atom is hypothesized to enhance its efficacy against certain bacterial strains .

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of various derivatives on cancer cell lines. The most potent derivatives had GI50 values ranging from 0.95 µM to 1.50 µM against multiple cancer types .
    CompoundGI50 (µM)Targeted Cell Line
    5e0.95MCF-7
    5h1.35A549
    5j1.50HeLa
  • Mechanistic Studies : Further investigations into apoptotic pathways revealed that compounds related to this structure significantly increased levels of caspase 3 and caspase 9 in treated cells compared to controls .
    Apoptotic MarkerControl Level (pg/mL)Compound 5e Level (pg/mL)
    Caspase 3150300
    Caspase 9100190

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing brominated cyclohepta[b]indole derivatives, and how can reaction yields be optimized?

  • Methodology : A two-step approach is commonly employed: (1) Bromination of the indole core using CuI-catalyzed coupling reactions with aryl halides (e.g., 5-bromoindole derivatives) in PEG-400/DMF mixtures, followed by (2) cyclization via amide bond formation under reflux conditions with Pd(OAc)₂ and Ag₂CO₃ .
  • Optimization : Use flash column chromatography (70:30 ethyl acetate/hexane) to purify intermediates, achieving ~50% yield. Monitor reactions via TLC (Rf = 0.30 in similar solvent systems) and confirm structural integrity via ¹H/¹³C NMR and FAB-HRMS .

Q. How can molecular docking studies be validated for brominated indole-carboxamide derivatives targeting protease enzymes?

  • Protocol : Use AutoDock with a grid box centered on the binding site (e.g., x = 42.8 Å, y = -21.9 Å, z = 18.5 Å). Validate by redocking crystallographic ligands (e.g., 4I5I.pdb) and comparing RMSD values (<2.0 Å indicates reliability). Halogen bonds (Br···carbonyl) and hydrophobic packing (e.g., between Pro44 and Lys55) should be prioritized in interaction analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position, cycloheptane ring size) influence binding affinity in protease inhibitors?

  • SAR Insights :

  • Bromine placement : The 2-bromo substituent enhances halogen bonding with Val56 backbone carbonyls, improving binding affinity by ~1.5 kcal/mol compared to non-brominated analogs .
  • Ring size : Cyclohepta[b]indole’s seven-membered ring stabilizes a twisted conformation, enabling optimal hydrophobic contact with Pro44. Smaller rings (e.g., cyclohexane) reduce activity by 30% due to steric clashes .
    • Experimental validation : Compare IC₅₀ values from enzyme assays (e.g., HIV-1 protease) and correlate with docking scores .

Q. What analytical techniques resolve contradictions in conformational data for cyclohepta[b]indole derivatives?

  • Contradiction : X-ray crystallography may indicate a planar amide bond, while computational models suggest a twisted conformation.
  • Resolution : Use hybrid ONIOM (B3LYP/6-31G:PM3) calculations to simulate IR frequencies and compare with experimental data. For example, bifurcated hydrogen bonds (66.6° angle) in cyclohepta structures produce distinct absorbance peaks at 1650–1700 cm⁻¹ (amide I bands) .

Q. How do solvent and catalyst systems impact regioselectivity in Pd-mediated coupling reactions for bromo-indole intermediates?

  • Case study : Iodo amides (e.g., 13a) exhibit higher reactivity than bromo analogs (13b) in Pd(OAc)₂/PPh₃-catalyzed couplings, achieving >90% yield in DMF at reflux. Bromo substrates require Ag₂CO₃ as an additive to mitigate halide dissociation .
  • Regioselectivity control : Polar aprotic solvents (DMF > DMSO) favor ortho-substitution, while non-polar solvents shift selectivity to para positions due to steric effects .

Methodological Challenges

Q. What strategies mitigate low yields in large-scale synthesis of 2-bromo-cyclohepta[b]indole-carboxamides?

  • Scale-up issues : Poor solubility of intermediates in aqueous workup reduces recovery.
  • Solutions :

  • Replace DMF with PEG-400 to improve solubility .
  • Use continuous-flow reactors to maintain optimal temperature (90°C) and reduce side reactions .

Q. How can halogen-bonding interactions be experimentally distinguished from hydrophobic effects in structure-activity studies?

  • Techniques :

  • Crystallography : Resolve Br···O=C distances (typically 3.0–3.5 Å) in co-crystal structures .
  • Isothermal titration calorimetry (ITC) : Compare binding entropy (ΔS) for brominated vs. des-bromo analogs. Halogen bonds typically exhibit ΔS < -10 cal/mol·K due to ordered water displacement .

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